

# 3,6-Dibromodurene chemical formula and molar mass

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## Compound of Interest

**Compound Name:** 1,4-Dibromo-2,3,5,6-tetramethylbenzene

**Cat. No.:** B157619

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An In-Depth Technical Guide to 3,6-Dibromodurene

For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of key organic intermediates is paramount. This guide offers a detailed examination of 3,6-Dibromodurene, also known by its IUPAC name **1,4-Dibromo-2,3,5,6-tetramethylbenzene**. We will explore its fundamental chemical properties, synthesis considerations, and its role as a versatile building block in advanced organic synthesis.

## Core Molecular and Physical Properties

3,6-Dibromodurene is a symmetrically substituted aromatic hydrocarbon. The presence of two bromine atoms on the durene (1,2,4,5-tetramethylbenzene) core makes it a valuable intermediate, particularly in reactions where subsequent functionalization is desired, such as in cross-coupling reactions.[1]

## Key Identifiers and Properties

A summary of the essential quantitative data for 3,6-Dibromodurene is presented below.

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{12}Br_2$	[2][3][4]
Molar Mass	292.01 g/mol	[2][3][4][5]
CAS Number	1646-54-4	[2][3][5][6]
Appearance	White crystalline powder	[5]
Melting Point	202-204 °C	[2][5]
Synonyms	1,4-Dibromo-2,3,5,6-tetramethylbenzene, Dibromodurene	[2][3][5]

## Molecular Structure

The structure of 3,6-Dibromodurene is characterized by a central benzene ring fully substituted with four methyl groups and two bromine atoms at positions 1 and 4. This high degree of substitution creates significant steric hindrance around the aromatic core, which influences its reactivity.

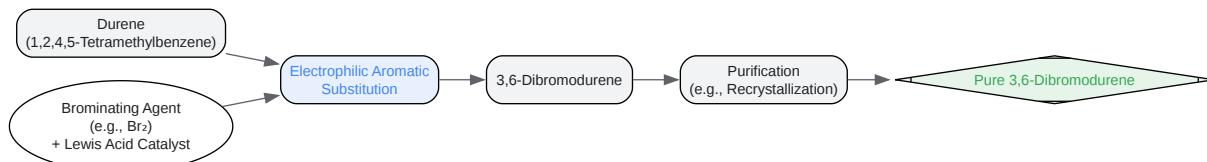
Caption: Chemical structure of 3,6-Dibromodurene (**1,4-Dibromo-2,3,5,6-tetramethylbenzene**).

## Synthesis and Mechanistic Considerations

The synthesis of halogenated aromatic compounds is a cornerstone of organic chemistry.[7] While specific, detailed protocols for 3,6-Dibromodurene are not widely published in standard literature, its synthesis would logically proceed via the electrophilic aromatic substitution of durene.

## Conceptual Synthesis Workflow

The direct bromination of durene is the most probable synthetic route. The choice of brominating agent and catalyst is critical to achieving the desired 1,4-disubstituted product and avoiding other isomers.



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Caption: Conceptual workflow for the synthesis of 3,6-Dibromodurene.

## Experimental Protocol Insights

Based on established methodologies for the bromination of activated aromatic rings, a potential laboratory-scale synthesis can be outlined. The synthesis of related dibromo-aromatics often involves molecular bromine in the presence of a catalyst or in a suitable solvent system.[8][9]

Objective: To synthesize 3,6-Dibromodurene via electrophilic bromination of durene.

### Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Molecular Bromine (Br<sub>2</sub>)
- Anhydrous Iron(III) Bromide (FeBr<sub>3</sub>) or Iodine (I<sub>2</sub>) as a catalyst
- A suitable inert solvent (e.g., Dichloromethane or Carbon Tetrachloride)
- Sodium thiosulfate solution (for quenching)
- Ethanol or Hexane (for recrystallization)

### Step-by-Step Methodology:

- Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve durene in the chosen inert solvent under an inert atmosphere (e.g.,

nitrogen).

- Catalyst Addition: Add a catalytic amount of anhydrous  $\text{FeBr}_3$  or a crystal of iodine to the solution.
- Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric amount (2 equivalents) of molecular bromine, dissolved in the same solvent, via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of  $\text{HBr}$  gas.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Work-up: Quench the reaction by carefully adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield pure, crystalline 3,6-Dibromodurene.

Causality and Experimental Choices:

- Catalyst: A Lewis acid catalyst like  $\text{FeBr}_3$  polarizes the Br-Br bond, making the bromine a much stronger electrophile required to attack the electron-rich durene ring.
- Solvent: An inert solvent is crucial to prevent side reactions. Chlorinated solvents are often preferred for their ability to dissolve both the substrate and the reagents.
- Temperature Control: The reaction is highly exothermic. Initial cooling is necessary to prevent over-bromination and the formation of unwanted byproducts.

## Applications in Research and Development

Bromo-organic compounds are foundational intermediates in organic synthesis.<sup>[7][10]</sup> The two bromine atoms on 3,6-Dibromodurene serve as synthetic handles for introducing new

functional groups, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

While specific applications for 3,6-Dibromodurene are highly specialized, its structural motifs are relevant to several advanced fields:

- **Materials Science:** As a rigid, symmetric core, it can be used as a building block for creating novel organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), where phenanthrene and carbazole derivatives are common.[9][11][12] The tetramethyl groups enhance solubility and influence the solid-state packing of larger polymeric structures.
- **Drug Development:** The carbazole scaffold, often synthesized from brominated precursors, is important in medicinal chemistry.[12] 3,6-Dibromodurene could serve as a precursor for creating sterically hindered ligands or complex molecular architectures for drug discovery programs.
- **Fine Chemicals:** It serves as an intermediate in the synthesis of specialized dyes, agrochemicals, and other high-value organic compounds.[9]

## Conclusion

3,6-Dibromodurene is a valuable chemical intermediate defined by its symmetrical structure and reactive bromine functionalities. Its chemical formula of  $C_{10}H_{12}Br_2$  and molar mass of 292.01 g/mol are fundamental to its use in stoichiometric calculations for synthesis.[2][3] While its direct applications are not as broadly documented as some other commodity chemicals, its utility as a building block in materials science and pharmaceutical research is clear. The synthesis, though straightforward in principle, requires careful control over reaction conditions to ensure high purity and yield. This guide provides the foundational knowledge for researchers and developers to effectively utilize this versatile compound in their work.

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